2-(1-Amino-4-ethylcyclohexyl)acetic acid
Description
2-(1-Amino-4-ethylcyclohexyl)acetic acid is a cyclohexane derivative featuring an amino group at position 1, an ethyl substituent at position 4, and an acetic acid moiety at position 2. Its molecular formula is estimated to be C₁₀H₂₀NO₂ (molecular weight ≈ 186.27 g/mol). Structural analogs of this compound have been explored for applications in medicinal chemistry, crystallography, and biochemical studies, highlighting the importance of substituent effects on functionality.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-4-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-3-5-10(11,6-4-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
NGBJKDYHWIJVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-ethylcyclohexyl)acetic acid typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure. The final step involves heating the product to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(1-Amino-4-ethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in metabolic pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The physicochemical and biological properties of 2-(1-Amino-4-ethylcyclohexyl)acetic acid can be contextualized by comparing it to related cyclohexane-acetic acid derivatives. Key structural variations include substituent type, position, stereochemistry, and functional group modifications.
Structural Analogues and Substituent Effects
Substituent Impact on Properties
- Ethyl vs.
- Amino Group Position: The trans-4-aminocyclohexyl derivative () exhibits distinct dipole interactions due to its stereochemistry, favoring solubility in aqueous environments when formulated as a hydrochloride salt .
- Functional Group Modifications: The 2-amino-2-oxoethyl substituent () introduces hydrogen-bonding capacity, which may enhance interactions with enzymatic active sites or protein surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
